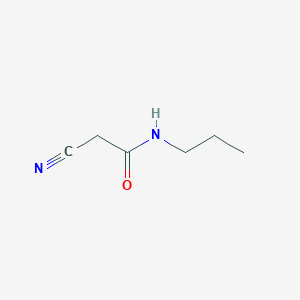
4-(Propylthio)aniline
Vue d'ensemble
Description
4-(Propylthio)aniline, also known as 4-PT, is an organic compound with the molecular formula C₈H₁₁NS. It is a colorless, highly flammable liquid with a sweet odor. 4-PT is a thioaniline derivative and is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in the synthesis of organic compounds.
Applications De Recherche Scientifique
Electrochromic Materials
- Synthesis of Novel Electrochromic Materials : Compounds similar to 4-(Propylthio)aniline have been synthesized and used to create highly stable conducting polymers with potential applications in electrochromic devices, particularly in the near-infrared region. These materials show excellent optical contrasts and coloration efficiencies, which are essential for electrochromic applications (Li et al., 2017).
Solar Energy and Photovoltaics
- Application in Dye-Sensitized Solar Cells : Certain derivatives of this compound have been used in the fabrication of dye-sensitized solar cells. Research indicates that these compounds can significantly enhance the energy conversion efficiency of solar cells, demonstrating their potential as materials for renewable energy applications (Shahhosseini et al., 2016).
Optical and Photophysical Applications
- Development of New Azomethine Dyes for Optical Applications : Studies have focused on synthesizing new azomethine dyes with structures similar to this compound for various optical applications. These dyes have potential uses in the field of photonics and optoelectronics (Shahab et al., 2017).
Electroluminescent Materials
- Creation of Emitting Amorphous Molecular Materials : Research into novel amorphous molecular materials that include structures related to this compound has led to the development of color-tunable emitting materials. These are suitable for organic electroluminescent devices, capable of emitting multicolor light including white (Doi et al., 2003).
Corrosion Inhibition
- Use in Corrosion Inhibition : Certain derivatives of this compound have been investigated for their efficiency in inhibiting the corrosion of metals in acidic environments. This highlights their potential as protective agents in industrial applications (Daoud et al., 2014).
Organic Electronics
- Synthesis of Organic Semiconductor Materials : Studies have been conducted on phenyl-oligothiophene derivatives containing elements similar to this compound for their potential use in organic thin-film materials and photovoltaic devices. These materials demonstrate promising thermal, photophysical, and electrochemical properties (Niu et al., 2013).
Mécanisme D'action
Mode of Action
Anilines, in general, are known to undergo various chemical reactions, including oxidative annulation . This process involves anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .
Biochemical Pathways
Anilines are known to be involved in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Pyrimidine derivatives, which can be synthesized from anilines, are known to exhibit anti-inflammatory effects .
Propriétés
IUPAC Name |
4-propylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFERQADHACDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404225 | |
| Record name | 4-(PROPYLTHIO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22133-40-0 | |
| Record name | 4-(PROPYLTHIO)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-(propylthio)aniline in the synthesis of albendazole?
A1: this compound is a crucial intermediate in a novel synthesis method for albendazole described in recent research []. This method utilizes this compound to address drawbacks associated with traditional synthesis routes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)








